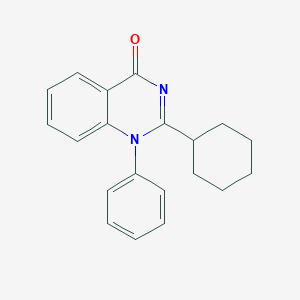

2-Cyclohexyl-1-phenylquinazolin-4(1H)-one

Description

Significance of the Quinazolinone Scaffold in Contemporary Chemical and Biological Research

The quinazolinone nucleus is considered a "privileged structure" in drug discovery. nih.gov This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netjuniperpublishers.com Derivatives of quinazolinone have demonstrated significant potential as:

Anticancer agents: Many quinazolinone-based compounds have shown potent cytotoxic activity against various human tumor cell lines. nih.govresearchgate.net For example, gefitinib, a quinazoline (B50416) derivative, is an approved drug that inhibits the epidermal growth factor receptor (EGFR) protein kinase, crucial in some cancers. researchgate.net

Anti-inflammatory agents: The scaffold is a key component in compounds designed to have anti-inflammatory effects. juniperpublishers.com

Antimicrobial agents: Researchers have synthesized quinazolinone derivatives with notable antibacterial and antifungal properties. mdpi.com

Central Nervous System (CNS) agents: The lipophilic nature of the quinazolinone core allows it to penetrate the blood-brain barrier, making it a suitable candidate for developing drugs targeting the CNS, including anticonvulsant and sedative-hypnotic agents. nih.govresearchgate.net

This wide range of biological activities has made the quinazolinone scaffold a focal point of intense research, with chemists continuously exploring new derivatives to enhance potency and selectivity for various therapeutic targets. researchgate.netrsc.org

Historical Context of Quinazolinone Chemistry and its Evolution

The journey of quinazolinone chemistry began in the 19th century. The first quinazoline derivative was prepared by Griess in 1869. nih.gov However, the parent compound, quinazoline, was not synthesized until 1895 by Bischler and Lang. rsc.org A more effective synthesis was later developed by Gabriel in 1903. nih.gov

A pivotal moment in the history of quinazolinones was the synthesis of methaqualone in India in 1951 during research for new antimalarial drugs. juniperpublishers.com It was later found to possess sedative-hypnotic properties and became a widely prescribed, and subsequently misused, drug. nih.gov This event, while highlighting the potential for misuse, significantly spurred interest in the pharmacological possibilities of the quinazolinone core, leading to extensive research and the development of numerous analogues with diverse medical applications. nih.gov Modern synthetic methods, including microwave-assisted synthesis and multi-component reactions, have further accelerated the exploration of this chemical space. rsc.orgmdpi.com

Structural Classification and Nomenclature of Quinazolin-4(1H)-one Derivatives

Quinazolinone exists as two primary structural isomers: 2-quinazolinone and 4-quinazolinone, with the latter being the more common and extensively studied form. The 4-quinazolinone isomer, more formally named quinazolin-4(3H)-one, can exist in a tautomeric form, 4-hydroxyquinazoline (B93491).

Derivatives are classified based on the substitution patterns on the bicyclic ring system. nih.gov Common classifications include:

2-substituted-4(3H)-quinazolinones

3-substituted-4(3H)-quinazolinones

2,3-disubstituted-4(3H)-quinazolinones

1,2-disubstituted-4(1H)-quinazolinones

The compound 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one falls into the last category. Its IUPAC name specifies a quinazolin-4(1H)-one core, indicating the carbonyl group is at position 4 and the nitrogen at position 1 is part of the lactam ring. It has a cyclohexyl group attached at position 2 and a phenyl group at position 1.

Physicochemical Properties of Quinazolin-4(1H)-one Core

| Property | Value |

|---|---|

| Chemical Formula | C8H6N2O |

| Molar Mass | 146.15 g/mol |

| Appearance | Crystalline Solid |

| Isomers | 2-Quinazolinone, 4-Quinazolinone |

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C20H20N2O |

| Molar Mass | 304.39 g/mol (Calculated) |

| IUPAC Name | This compound |

| Research Data | Limited published data available |

Research Scope and Focus on this compound

While the quinazolinone scaffold is broadly studied, specific research on this compound is limited in publicly accessible literature. Much of the available research focuses on analogues where the 2-position is substituted with aryl or smaller alkyl groups. For instance, a study on the anti-inflammatory activity of 4(1H)-quinazolinones explored derivatives such as 2-isopropyl-1-phenyl- and 2-cyclopropyl-1-phenyl-4(1H)-quinazolinones, which are structurally close to the target compound. The findings from such studies are valuable, as they suggest that the nature of the substituent at the 2-position, in combination with a phenyl group at the 1-position, is crucial for biological activity.

Therefore, this article, while centered on this compound, will draw upon the established chemistry and biological findings of its closest structural relatives to build a comprehensive scientific profile. The synthesis would likely follow established routes for 1,2-disubstituted quinazolinones, potentially involving the cyclization of an appropriately substituted anthranilamide with cyclohexanecarbonyl chloride. Its biological profile is hypothesized to align with activities seen in similar structures, such as anti-inflammatory effects, warranting further investigation to confirm its specific properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-1-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFBVRJNECQQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Quinazolin 4 1h One Derivatives

Established Synthetic Pathways to the Quinazolin-4(1H)-one Core

The construction of the quinazolin-4(1H)-one nucleus can be achieved through a variety of synthetic routes, ranging from classical multi-step procedures to more modern and efficient one-pot and multicomponent reactions.

Conventional Multistep Syntheses

Historically, the synthesis of quinazolin-4(1H)-ones has been dominated by several named reactions that involve multiple steps. These methods, while foundational, often require harsh reaction conditions and can be time-consuming.

A widely used multistep approach begins with the acylation of anthranilic acid to form an N-acylanthranilic acid intermediate. This intermediate is then cyclized, often with acetic anhydride (B1165640), to yield a benzoxazinone (B8607429). Subsequent reaction of the benzoxazinone with an appropriate amine, in this case, aniline (B41778), leads to the formation of the desired 2,3-disubstituted quinazolin-4(1H)-one. researchgate.netnih.gov This sequential process allows for the controlled introduction of substituents at the 2 and 3 positions of the quinazolinone ring.

Another classical approach involves the condensation of N-acylanthranilic acids directly with primary amines upon heating. researchgate.net This method circumvents the isolation of the benzoxazinone intermediate but may require high temperatures to drive the cyclization.

One-Pot and Multicomponent Reactions (MCRs) for Quinazolinone Scaffold Construction

To improve synthetic efficiency, reduce waste, and simplify purification processes, significant research has focused on the development of one-pot and multicomponent reactions (MCRs) for quinazolinone synthesis. mdpi.comnih.gov These reactions combine three or more starting materials in a single reaction vessel to form the final product, incorporating most of the atoms from the reactants. nih.gov

A common MCR strategy for 2,3-disubstituted quinazolin-4(1H)-ones involves the reaction of isatoic anhydride, an amine, and an aldehyde. mdpi.comresearchgate.netijcce.ac.ir In the context of synthesizing the target molecule, this would involve isatoic anhydride, aniline, and cyclohexanecarbaldehyde. The reaction often proceeds in the presence of a catalyst and can be performed under conventional heating or microwave irradiation to accelerate the process. ijcce.ac.ir The use of microwave assistance has been shown to significantly reduce reaction times. rsc.orgrsc.org

Another efficient one-pot method involves the reaction of 2-aminobenzamide (B116534) with an aldehyde. This approach is straightforward and has been shown to be effective for a wide range of substrates. Various catalysts, including Lewis acids and transition metals, have been employed to facilitate this transformation.

Targeted Synthesis of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one and its Analogues

The specific substitution pattern of this compound requires careful selection of precursors and optimization of reaction conditions to achieve high yields and purity.

Precursor Selection and Reactant Design for Specific Substitution Patterns

The synthesis of this compound can be approached through several strategic disconnections of the target molecule. Based on established quinazolinone syntheses, the following precursors are logical choices:

From Isatoic Anhydride: The most direct multicomponent approach would utilize isatoic anhydride , aniline , and cyclohexanecarbaldehyde . This combination provides the necessary fragments for the quinazolinone core and the specific substituents at positions 1 and 2.

From Anthranilic Acid: A multi-step synthesis would begin with anthranilic acid . This would first be acylated with cyclohexanecarbonyl chloride to form N-(cyclohexanecarbonyl)anthranilic acid. Subsequent reaction with aniline would then yield the target compound. Alternatively, anthranilic acid can be reacted with butyryl chloride to form N-butyryl anthranilic acid, which is then cyclized with acetic anhydride to a benzoxazinone. This intermediate can then react with aniline. nih.gov

From 2-Aminobenzamide: A one-pot condensation can be envisioned between 2-amino-N-phenylbenzamide and cyclohexanecarbaldehyde . The synthesis of the starting 2-amino-N-phenylbenzamide can be achieved from isatoic anhydride and aniline.

Table 1: Plausible Precursor Combinations for the Synthesis of this compound

| Synthetic Approach | Precursor 1 | Precursor 2 | Precursor 3 |

|---|---|---|---|

| Multicomponent Reaction | Isatoic Anhydride | Aniline | Cyclohexanecarbaldehyde |

| Multistep Synthesis | Anthranilic Acid | Cyclohexanecarbonyl chloride | Aniline |

| One-pot Condensation | 2-Amino-N-phenylbenzamide | Cyclohexanecarbaldehyde | - |

Optimization of Reaction Conditions and Catalyst Systems

The success of the synthesis of this compound heavily relies on the optimization of reaction parameters. Key factors to consider include the choice of catalyst, solvent, temperature, and reaction time.

A variety of catalysts have been reported to be effective for the synthesis of quinazolin-4(1H)-ones. These include:

Lewis Acids: Catalysts such as zinc chloride (ZnCl2) and boron trifluoride etherate (BF3-Et2O) can activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the amine.

Transition Metal Catalysts: Copper and palladium complexes have been utilized in quinazolinone synthesis, often in reactions involving C-H activation or cross-coupling steps. For instance, copper acetate (B1210297) has been used in the reaction of benzamides and amidines.

Organocatalysts: Acidic catalysts like p-toluenesulfonic acid (p-TsOH) and basic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) have been employed.

Solid-supported Catalysts: The use of solid-supported catalysts, such as sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), offers advantages in terms of easy separation and reusability.

The choice of solvent can also significantly influence the reaction outcome. Solvents ranging from polar aprotic (e.g., DMSO, DMF) to less polar (e.g., toluene) have been used. mdpi.com In some cases, solvent-free conditions under microwave irradiation have proven to be highly efficient and environmentally friendly. ijcce.ac.ir

Optimization studies often involve screening different catalysts, solvents, and temperatures to find the conditions that provide the highest yield of the desired product in the shortest reaction time. For example, a study on the synthesis of 4-methylquinazoline (B149083) optimized the catalyst, substrate ratio, temperature, and time to achieve a high yield.

Table 2: Examples of Catalysts and Conditions for Quinazolin-4(1H)-one Synthesis

| Catalyst | Reaction Type | Solvent | Temperature | Reference |

|---|---|---|---|---|

| CuI/L-proline | Cascade synthesis | - | 80-110 °C | |

| Pd(OAc)2/dppf | Three-component reaction | 1,4-dioxane | Reflux | nih.gov |

| SBA-Pr-SO3H | One-pot three-component | Solvent-free | - | |

| Microwave | One-pot synthesis | Solvent-free | 140 °C | ijcce.ac.ir |

| p-Toluenesulfonic acid | Grinding-assisted synthesis | - | - |

Derivatization Strategies at Key Positions of the Quinazolin-4(1H)-one Nucleus

The quinazolin-4(1H)-one scaffold offers several positions for further chemical modification, allowing for the generation of a diverse library of analogues. The key positions for derivatization are typically the nitrogen atoms at positions 1 and 3, and the carbon atom at position 2.

Derivatization at N1 and N3: The nitrogen atoms of the quinazolinone ring can be alkylated or arylated to introduce various substituents. These reactions often involve the use of a base to deprotonate the nitrogen, followed by reaction with an electrophile such as an alkyl halide or an aryl halide.

Derivatization at C2: The substituent at the C2 position can be introduced during the initial synthesis of the quinazolinone ring, as discussed in the previous sections. However, post-synthetic modification at this position is also possible. For example, if a functional group is present on the C2-substituent, it can be further elaborated.

Derivatization of the Benzene (B151609) Ring: The benzene ring of the quinazolinone core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents at various positions. The directing effects of the existing groups on the ring will determine the position of the new substituent.

The ability to functionalize the quinazolin-4(1H)-one core at multiple positions provides a powerful tool for fine-tuning the properties of these molecules for various applications.

Modifications at the N1-Position

The N1 position of the quinazolin-4(1H)-one ring is a common site for substitution, allowing for the introduction of various alkyl and aryl groups. These modifications significantly influence the molecule's properties. A general and efficient method for creating 1-substituted 4(1H)-quinazolinones involves heating a mixture of a 2-(N-alkylamino)benzoic acid, triethyl orthoformate, and ammonium (B1175870) acetate under solvent-free conditions, which can produce yields ranging from 73% to 99%. tandfonline.com

Another approach involves the intramolecular nucleophilic substitution of 1-(2-halogenobenzoyl)-3-phenylureas. For instance, reacting 1-(2-bromobenzoyl)-3-phenylurea with a base like potassium t-butoxide in DMF can yield 1-phenyl-1H-quinazoline-2,4-dione. semanticscholar.orgumich.edu While this specific product is a dione, the underlying cyclization mechanism demonstrates a viable pathway for forming a C-N bond at the N1 position with a phenyl group. semanticscholar.org Research has also shown the synthesis of compounds like 1-isopropyl-2-phenyl-4(1H)-quinazolinone, highlighting that various alkyl and aryl groups can be successfully incorporated at this position to modulate biological activity. nih.gov

Substitutions at the C2-Position (e.g., Cyclohexyl Group Introduction)

The C2 position is a key site for introducing diversity into the quinazolinone scaffold, and the introduction of a cyclohexyl group is a specific example of this functionalization. The synthesis of 2-substituted quinazolinones can be achieved through various cyclization reactions. One common method involves the reaction of an anthranilamide derivative with an appropriate acid chloride. nih.gov For the introduction of a cyclohexyl group, cyclohexanecarbonyl chloride would be the corresponding reagent.

In a broader context, structure-activity relationship studies have explored the impact of various hydrophobic groups at the C2 position, including cyclopropyl, neopentyl, and cyclohexyl moieties. nih.govnih.gov For example, research into mGlu7 receptor modulators involved synthesizing analogs with a cyclohexyl group at the C2 position. nih.gov The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved via a tandem strategy involving the C-nucleophilic addition to a carbodiimide (B86325) followed by intramolecular cyclization. organic-chemistry.org Another powerful method is the copper-mediated tandem C(sp²)–H amination and annulation of benzamides and amidines, which provides a general route to the quinazolin-4(1H)-one framework that can be adapted for various C2 substituents. rsc.org

The table below summarizes various synthetic approaches for modifications at the C2-position.

| Starting Materials | Reagents/Conditions | C2-Substituent | Product Type | Yield | Reference |

| Anthranilamides | Acid Chlorides | Isopropyl, Cyclopropyl | 2-Alkyl-1-phenyl-4(1H)-quinazolinones | N/A | nih.gov |

| 2-Aminobenzamides, Amidines | Cu(OAc)₂, DMSO, 90 °C | Aryl, Alkyl | 2-Substituted-1-phenylquinazolin-4(1H)-ones | Moderate to high | rsc.orgrsc.org |

| Isatoic Anhydride, Amines, Aldehydes | FeCl₃ | Aryl, Alkyl | 2,3-Disubstituted quinazolin-4(3H)-ones | Good to excellent | organic-chemistry.org |

| 2-Halobenzamides, Nitriles | Cu catalyst, tBuOK | Aryl, Alkyl | 2-Substituted quinazolin-4(3H)-ones | Good to excellent | organic-chemistry.org |

Transformations at the C3-Position (e.g., Phenyl Group Incorporation)

While the target compound, this compound, features a phenyl group at the N1 position, the quinazolinone scaffold also allows for extensive modification at the N3 position. The synthesis of N3-substituted quinazolinones often starts from 2-aminobenzamides, which react with various reagents to build the heterocyclic ring. For instance, N-substituted anthranilamides can be coupled with isocyanides and arylboronic acids in a palladium-catalyzed three-component reaction to yield 2,3-disubstituted quinazolinones. organic-chemistry.org

In other synthetic routes, the N3-substituent is introduced by reacting a pre-formed benzoxazinone intermediate with a primary amine. nih.gov This classical approach allows for the incorporation of a wide variety of groups at this position. For example, reacting 2-acetylaminobenzoic acid with various amines and PCl₃ in toluene (B28343) has been used to generate a library of 3-substituted quinazolinones. A series of 3-cyclohexyl-2-substituted hydrazino-quinazolin-4(3H)-ones were synthesized starting from cyclohexylamine, demonstrating the incorporation of a cyclohexyl group at the N3-position. researchgate.net Furthermore, the synthesis of 3-(benzylideneamino)-2-phenyl quinazoline-4(3H)-ones was achieved by reacting 3-amino-2-phenyl-3H-quinazoline-4-one with various carbonyl compounds. researchgate.net

Functionalization at Peripheral Sites (e.g., C6, C7, C8)

Functionalization of the benzo-fused ring of the quinazolinone core, specifically at positions C6, C7, and C8, is crucial for fine-tuning the molecule's biological and physical properties. Transition metal-catalyzed C-H bond functionalization has become a powerful tool for these modifications, enabling arylation, amination, halogenation, and other transformations. nih.gov

Structure-activity relationship studies have shown that substitutions at these peripheral sites can be highly beneficial. For example, the presence of a halogen atom at the C6 position has been reported to be advantageous for the anti-inflammatory activity of certain quinazolinones. nih.govresearchgate.net In the development of mGlu7 receptor modulators, various heterocyclic moieties were introduced at the C-6 position. nih.gov

More recently, the C8 position has been identified as a new site for modification to improve the potency of certain enzyme inhibitors. biorxiv.org The introduction of nitro- and diol-substituents at C8 has been shown to create new interactions with target proteins, enhancing both affinity and selectivity. biorxiv.orgresearchgate.net In one study, a basic side chain was positioned at C8 of a 2-aryl-substituted quinazolinone to explore the optimal structural requirements for antiproliferative activity. nih.gov These examples underscore the strategic importance of modifying the peripheral benzene ring to optimize the properties of quinazolinone derivatives.

Green Chemistry Approaches in Quinazolinone Synthesis

In recent years, there has been a significant shift towards developing environmentally benign or "green" synthetic methodologies for producing quinazolinones. mdpi.com These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency compared to traditional methods. researchgate.netbohrium.com Key strategies include the use of solvent-free reaction conditions, catalyst-free systems, and the application of novel nanocatalysts. researchgate.netrsc.org

Solvent-Free Reaction Methodologies

Eliminating volatile organic solvents is a primary goal in green chemistry. Several solvent-free methods for quinazolinone synthesis have been developed. One such method involves heating a mixture of 2-(N-alkylamino)benzoic acids, triethyl orthoformate, and ammonium acetate to generate 1-substituted 4(1H)-quinazolinones in high yields without any solvent. tandfonline.com

Ultrasonic irradiation has also been employed as a green technique for the one-pot, solvent-free synthesis of quinazoline (B50416) derivatives from anthranilic acid, acetic anhydride, and primary amines. nih.gov This method offers advantages such as higher yields, significantly shorter reaction times, and simpler work-up procedures. nih.gov Another innovative approach uses supercritical carbon dioxide (scCO2) as both a reactant and a solvent, combined with a catalytic amount of a base like DBU, to produce 1H-quinazoline-2,4-diones from 2-aminobenzonitriles in excellent yields. capes.gov.br Metal- and catalyst-free conditions have been established for synthesizing quinazolin-4(3H)-ones from o-aminobenzamide and styrenes in a neat reaction mixture, highlighting a sustainable and low-cost operation. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinazolin 4 1h One Derivatives

Impact of Substituents on Pharmacological Activities of Quinazolinone Scaffolds

The core quinazolinone structure offers several key positions for chemical modification, primarily at the N1, C2, N3, and the fused benzene (B151609) ring. Each position plays a distinct role in modulating the compound's interaction with biological targets.

Role of Substituents at the N1-Position

The N1 position of the quinazolinone ring is a significant site for substitution, influencing potency and selectivity for various targets. Research into poly (ADP-ribose) polymerase (PARP) inhibitors has shown that small alkyl or aromatic groups at the N1 position are more favorable than bulky substituents. nih.gov Conversely, in the context of anti-inflammatory activity, the introduction of a phenyl ring at the N1 position has been observed to decrease the desired effect. mdpi.com This suggests that the steric and electronic properties of the N1 substituent must be carefully tailored to the specific therapeutic target.

Influence of the Cyclohexyl Moiety at C2-Position (Inference from "2-substituted" data)

The C2 position is one of the most frequently modified sites on the quinazolinone scaffold, and the nature of the substituent here is a major determinant of biological activity. nih.govacs.org A wide array of groups, from simple alkyls to complex heterocyclic systems, have been explored.

General findings for C2 substitution indicate that:

Antimicrobial Activity: The presence of methyl, amine, or thiol groups at the C2 position is considered essential for antimicrobial effects. nih.gov

Antifungal Activity: Introducing an electron-withdrawing group, such as a trifluoromethyl moiety, at the C2 position can be beneficial for improving antifungal activity. mdpi.com

Anticancer Activity: For topoisomerase inhibition, electron-donating groups at the C2 position are generally more favorable than electron-withdrawing groups. nih.gov

Adenosine (B11128) Receptor Affinity: C2-substituted quinazolinones have been shown to possess affinity for A1 and A2A adenosine receptors. nih.gov

Specifically inferring the role of a cyclohexyl group , which is a bulky, lipophilic, and non-aromatic substituent, SAR studies on analgesic agents have shown that placing a cycloalkyl chain at the C2 position can decrease activity compared to other substituents. mdpi.com This highlights that while C2 is a critical position for activity, the optimal substituent is highly dependent on the desired pharmacological outcome, with bulky aliphatic groups like cyclohexyl potentially reducing efficacy in certain contexts.

| Substituent Type at C2 | Observed/Inferred Effect | Target/Activity | Reference |

|---|---|---|---|

| Methyl, Amine, Thiol | Essential for activity | Antimicrobial | nih.gov |

| Trifluoromethyl (EWG) | Beneficial for activity | Antifungal | mdpi.com |

| Electron-Donating Groups (EDG) | Favorable for activity | Anticancer (Topoisomerase) | nih.gov |

| Cycloalkyl (e.g., Cyclohexyl) | Decreased activity | Analgesic | mdpi.com |

Contribution of the Phenyl Group at C3-Position (Inference from "3-substituted" data)

The N3 position is another critical site for derivatization, with substitutions significantly impacting the molecule's biological profile. The introduction of an aryl group, such as phenyl, is a common strategy in the design of quinazolinone-based agents.

SAR studies have revealed that:

Analgesic Activity: Changing an aliphatic group at N3 to an aryl group, like phenyl, can enhance analgesic activity. mdpi.com However, the presence of electron-withdrawing groups on this N3-aryl substituent generally leads to a decrease in analgesic effect. mdpi.com

Antimicrobial Activity: A substituted aromatic ring at the N3 position is considered essential for antimicrobial properties. nih.gov

Anti-inflammatory Activity: In a series of 2,3,6-trisubstituted quinazolinones, compounds with an o-methoxyphenyl substituent at the C-3 (N3) position demonstrated notable anti-inflammatory activity. mdpi.com

These findings indicate that a phenyl group at the N3 position is often conducive to biological activity, although its efficacy can be fine-tuned by substitution on the phenyl ring itself.

Effects of Peripheral Substituents on Biological Response

Substituents on the fused benzene ring of the quinazolinone core (positions 5, 6, 7, and 8) also play a vital role in modulating pharmacological activity.

| Position | Substituent | Effect | Activity | Reference |

|---|---|---|---|---|

| 6, 8 | Halogen (e.g., Iodo) | Improved activity | Antimicrobial | nih.gov |

| 6, 7 | Electron-withdrawing groups | Increased activity | Anti-inflammatory | mdpi.com |

| 6 | Bromo | Most potent in series | Anti-inflammatory | mdpi.com |

Studies have shown that the presence of halogen atoms, particularly at the 6 and 8 positions, can improve antimicrobial activity. nih.gov For anti-inflammatory effects, the introduction of electron-withdrawing groups at the C-6 and C-7 positions has been found to be beneficial. mdpi.com Specifically, a 6-bromo-substituted quinazolinone was identified as the most potent derivative in one study of anti-inflammatory agents. mdpi.com

Rational Drug Design Strategies Utilizing the Quinazolinone Core

The quinazolinone scaffold is a versatile template in modern drug discovery, frequently employed in rational design strategies to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies used to modify lead compounds to access novel chemical space or overcome issues like toxicity or poor metabolic stability. nih.govnih.govresearchgate.net The quinazolinone core has proven to be an effective replacement for other heterocyclic systems.

A notable example is the development of allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). nih.gov Researchers initially identified a series of active thienopyrimidinones. To mitigate potential toxicity associated with the thiophene (B33073) ring, they employed a scaffold hopping strategy. nih.gov By replacing the thienopyrimidinone core with a quinazolinone scaffold, they successfully developed a new class of inhibitors. The resulting compound, 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one, showed promising submicromolar inhibitory activity against HIV-1 RNase H, demonstrating the utility of the quinazolinone ring as a viable bioisostere for the thienopyrimidinone core in this context. nih.gov This approach not only addressed a potential liability but also generated a novel and potent lead compound. nih.govnih.gov

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) is a powerful strategy in medicinal chemistry that identifies small chemical fragments, which are then grown or combined to produce a lead compound with high affinity and selectivity. rowansci.comyoutube.com This approach is particularly relevant for the quinazolinone scaffold, which is a common core in many biologically active molecules. nih.govresearchgate.net

In the context of quinazolin-4(1H)-one derivatives, FBDD involves screening libraries of low molecular weight fragments (typically < 300 Da) to identify those that bind to a biological target. rowansci.comnih.gov These fragments serve as starting points for the development of more potent inhibitors. For instance, in the design of novel human acrosin inhibitors, a fragment docking and growing strategy was employed with the quinazolinone core, leading to the identification of potent compounds. nih.gov The process generally follows these steps:

Fragment Linking: Two or more fragments that bind to adjacent sites on the target protein are connected with a chemical linker. youtube.com

Fragment Growing: A single fragment hit is elaborated upon, with chemical moieties added to enhance its interaction with the target. youtube.com

Fragment Merging: Two or more overlapping fragments are combined into a single, more potent molecule. youtube.com

The success of FBDD is heavily reliant on sensitive biophysical techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the weak binding of fragments. rowansci.com For quinazolinone derivatives, molecular docking studies have been instrumental in understanding how these compounds interact with their targets, primarily through hydrogen bonding and hydrophobic interactions. nih.gov The modular nature of the quinazolinone scaffold allows for systematic exploration of chemical space, making it an ideal candidate for FBDD approaches in the pursuit of novel therapeutics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com This method is widely applied in drug discovery to predict the activity of newly designed compounds and to understand the structural features that are crucial for their therapeutic effects. jocpr.comresearchgate.net For quinazolin-4(1H)-one derivatives, QSAR studies have been instrumental in designing compounds with a range of biological activities, including as anticancer and anticonvulsant agents. researchgate.netufv.br

Development of Predictive Models

The development of a predictive QSAR model begins with a dataset of compounds with known biological activities. researchgate.net This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Various statistical and machine learning methods are employed to construct the models, including:

Multiple Linear Regression (MLR): This method establishes a linear equation between the biological activity and the molecular descriptors. researchgate.net

Random Forest and Gaussian Processes Regression: These are more advanced machine learning algorithms that can capture non-linear relationships and often provide higher predictive accuracy. nih.gov

The robustness and predictive ability of the developed models are assessed using several statistical parameters. A well-validated QSAR model can then be used for the virtual screening of large compound libraries to identify potential hits for further experimental investigation. nih.gov

Table 1: Statistical Parameters for a QSAR Model of Quinazolinone Derivatives

| Parameter | Value | Description |

|---|---|---|

| R² | 0.899 | Coefficient of determination for the training set, indicating a good fit. ufv.br |

| Q² | 0.866 | Cross-validated coefficient of determination (leave-one-out), indicating good internal predictivity. ufv.br |

| R²pred | 0.7406 | Coefficient of determination for the external test set, indicating good external predictive power. ufv.br |

This table presents data from a QSAR study on quinazoline-4(3H)-ones derivatives with anticonvulsant activity. ufv.br

Computational Descriptors for Activity Correlation

The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. jocpr.com These descriptors are calculated from the optimized 3D structure of the compounds. ufv.br For quinazolin-4(1H)-one derivatives, a wide array of descriptors have been used to correlate with their biological activities. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as net atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov For example, a more positive atomic charge at certain positions of the quinazoline (B50416) ring has been correlated with increased anticancer activity. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as van der Waals volume. koreascience.kr The steric properties are crucial as they determine how well the molecule fits into the binding site of a target protein.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include the Broto-Moreau autocorrelation and Burden matrix eigenvalues. ufv.br

Thermodynamic Descriptors: These describe properties related to the energy and stability of the molecule.

The selection of appropriate descriptors is a critical step in building a predictive QSAR model. The final model provides insights into which structural features are most influential for the desired biological activity, thereby guiding the design of new, more potent quinazolin-4(1H)-one derivatives. ufv.brnih.gov

Table 2: Key Compounds Mentioned in this Article

| Compound Name |

|---|

| 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one |

Computational Chemistry and Molecular Modeling of Quinazolin 4 1h One Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as a quinazolinone derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking studies on various quinazolin-4(1H)-one derivatives have been instrumental in predicting their binding modes and estimating their binding affinities to a range of biological targets. These studies help in identifying promising candidates for further development. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction.

For instance, a series of novel quinazolinone Schiff base derivatives were docked into the active site of the DNA gyrase enzyme, revealing docking scores ranging from -5.96 to -8.58 kcal/mol. nih.gov In another study, 2,3-disubstituted-4(3H)-quinazolinones were docked against the cyclooxygenase-2 (COX-2) enzyme, with some derivatives showing a re-rank score lower than the reference drug Celecoxib, suggesting strong binding interactions. researchgate.net Similarly, docking of newly synthesized quinazolinone derivatives against the E. coli DNA gyrase B active site showed binding energies ranging from -5.20 to -10.35 Kcal/mol. tandfonline.com

Studies on C2-substituted quinazolinone analogues have shown affinities in the low micromolar range for A1 and A2A adenosine (B11128) receptors. nih.gov Specifically, methyl para-substitution on the phenyl ring B resulted in the highest A1 adenosine receptor affinity (Ki = 2.50 μM), while a 3,4-dimethoxy substitution on the same ring yielded the best A2A adenosine receptor binding (Ki = 2.81 μM). nih.gov

| Derivative Class | Target Enzyme | Predicted Binding Affinity (Docking Score) | Reference |

| Quinazolinone Schiff bases | DNA gyrase | -5.96 to -8.58 kcal/mol | nih.gov |

| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 | -108.418 to -131.508 kcal/mol (re-rank score) | researchgate.net |

| Quinazolinone derivatives | E. coli DNA gyrase B | -5.20 to -10.35 Kcal/mol | tandfonline.com |

| C2-substituted quinazolinones | A1 Adenosine Receptor | Ki = 2.50 μM | nih.gov |

| C2-substituted quinazolinones | A2A Adenosine Receptor | Ki = 2.81 μM | nih.gov |

| Quinazolinone derivatives | PARP-1 | IC50 = 30.38 nM (for compound 12c) | rsc.org |

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are involved in the interaction with the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In studies of quinazolinone Schiff base derivatives with DNA gyrase, a strong hydrogen bond with the Asn46 residue was commonly observed. nih.gov For quinazolinone derivatives designed as MMP-13 inhibitors, molecular docking revealed important hydrogen bonding interactions with residues such as Ser250 and Gly248. nih.gov Docking of quinazolinone derivatives into the ligand-binding domain of PqsR of P. aeruginosa showed that the quinazolinone core is stabilized in a hydrophobic pocket bordered by Ala102, Ile149, Ala168, and Ile236 residues. nih.gov Another study on acrylamide-functionalized quinazoline (B50416) derivatives identified a covalent interaction with the Cys151 residue of β-ketoacyl-ACP-synthase II (FabF). nih.gov

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| DNA gyrase | Asn46 | Hydrogen Bond | nih.gov |

| MMP-13 | Ser250, Gly248 | Hydrogen Bond | nih.gov |

| PqsR of P. aeruginosa | Ala102, Ile149, Ala168, Ile236 | Hydrophobic Interactions | nih.gov |

| β-ketoacyl-ACP-synthase II (FabF) | Cys151 | Covalent Bond | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) kinase | Not specified | Binding to active site | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes.

MD simulations are employed to assess the dynamic behavior and stability of a quinazolinone derivative when bound to its target protein. tandfonline.com A 100 ns MD simulation of a quinazolinone derivative (compound 1f) with PARP1 and STAT3 showed stability of the ligand-protein complex. tandfonline.comnih.gov Similarly, a 10 ns MD simulation for quinazolinone derivatives as MMP-13 inhibitors revealed enhanced hydrogen bonding interactions over time. nih.gov

The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation. researchgate.net A stable RMSD plot suggests that the ligand remains in the binding pocket in a stable conformation. Analysis of the root-mean-square fluctuation (RMSF) of protein residues can highlight the flexibility of different parts of the binding pocket upon ligand binding. researchgate.net MD simulations have been used to validate the strong binding affinity and stability of quinazolinone derivatives within the active sites of various cancer-related targets like VEGFR2, c-Met, EGFR, and Topoisomerase II. researchgate.netresearchgate.net

The solvent environment can significantly influence the conformation and behavior of molecules. Studies on quinazolin-4(3H)-one have shown that the polarity of the solvent can affect the lactam-lactim tautomeric equilibrium. nih.gov In a non-polar solvent like acetyl chloride, the lactim form (4-acetoxyquinazoline) is favored, whereas in a polar solvent like pyridine, the lactam form (3-acetyl quinazolinone) predominates. nih.gov This has implications for the types of reactions the quinazolinone core can undergo, such as O-alkylation being more likely in polar solvents. nih.gov

Computational studies have also explored the effect of solvent on the complex formation of a 4-quinazolinone derivative with a cavitand. mdpi.com These studies, using both implicit and explicit solvent models, revealed that the thermodynamics of complex formation are highly dependent on the solvent environment. mdpi.com The choice of solvent can also impact the yield in the synthesis of quinazolin-4(3H)-one derivatives, with polar aprotic solvents like DMF often providing the best results. researchgate.net Some synthetic methods for quinazolinone derivatives have been developed to be solvent-free, offering an environmentally friendly alternative. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into the electronic structure, stability, and reactivity of quinazolinone derivatives.

DFT calculations at the B3LYP/6-31G level have been used to study the electronic properties of quinazolinone derivatives for applications such as corrosion inhibition. researchgate.net Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO). The E-HOMO is related to the molecule's ability to donate electrons, while the E-LUMO reflects its ability to accept electrons. researchgate.net The energy gap (ΔE = E-LUMO - E-HOMO) is an important indicator of the molecule's chemical stability and reactivity. researchgate.nettandfonline.com

Theoretical calculations have also been used to investigate the relative stabilities of different isomers of quinazoline-2,4-dione derivatives, confirming that the Z-isomers are more stable than the E-isomers due to intramolecular hydrogen bonding. tandfonline.com

| Quinazolinone Derivative | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| AMQ (azo-quinazolinone) | -2.439 | -1.242 | 1.197 | researchgate.net |

| Quinazoline-2,4-dione derivative (Z-isomer) | Data not specified | Data not specified | Confirmed stability | tandfonline.com |

Mechanistic Investigations of Biological Activities of Quinazolin 4 1h One Derivatives Focusing on Molecular and Cellular Interactions

Enzyme Inhibition Mechanisms by Quinazolin-4(1H)-one Derivatives

Quinazolin-4(1H)-one derivatives have been extensively studied as inhibitors of various enzymes critical to cellular function and disease progression. Their inhibitory mechanisms often involve competitive or non-competitive binding to the active or allosteric sites of these enzymes.

Kinase Inhibition (e.g., Tyrosine Kinases, PKC, BRD9, BRD4, CDK4)

Protein kinases are a major class of enzymes targeted by quinazolin-4(1H)-one derivatives, particularly in the context of cancer therapy. These compounds interfere with the signaling pathways that control cell proliferation, differentiation, and survival.

Tyrosine Kinases (EGFR, HER2, VEGFR-2): Many quinazolin-4(1H)-one derivatives are potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). For instance, certain derivatives act as ATP-competitive type-I inhibitors against EGFR, while others exhibit non-competitive type-II inhibition against CDK2 and HER2. Molecular docking studies have revealed that these compounds can interact with key residues in the ATP-binding site of EGFR, such as the DFG motif residue Asp855. Some derivatives have shown potent inhibitory activity against EGFR and HER2 with IC50 values in the nanomolar range.

Protein Kinase C (PKC): While the broader class of quinazolinones has been investigated for various kinase inhibitory activities, specific mechanistic details and IC50 values for the inhibition of Protein Kinase C (PKC) by 2-cyclohexyl-1-phenylquinazolin-4(1H)-one or its close derivatives are not extensively documented in the reviewed literature. Further research is needed to elucidate the specific interactions between quinazolin-4(1H)-one derivatives and PKC isoforms.

Bromodomains (BRD9, BRD4): Bromodomains are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins. Quinazolin-4(1H)-one derivatives have emerged as inhibitors of the bromodomain and extra-terminal domain (BET) family, particularly BRD4. Some derivatives have shown the ability to interact with the acetyl-lysine binding site of BRD4, with the quinazoline (B50416) moiety packing along the lipophilic surface defined by the WPF region. A series of 4-phenylquinazoline (B11897094) derivatives have been identified as BRD4 inhibitors, with one compound exhibiting an IC50 value of 18.122 µmol/L. cnr.it Furthermore, 6-methylquinazolin-4(3H)-one-based compounds have been identified as novel binders of BRD9, with some showing selective behavior against BRD9 over BRD4. mdpi.com While binding affinity has been demonstrated through residual binding assays, specific IC50 values for BRD9 inhibition were not provided in the available literature. mdpi.com

Cyclin-Dependent Kinase 4 (CDK4): Cyclin-dependent kinases are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. Quinazolinone derivatives have been developed as potent and selective inhibitors of CDK4 and CDK6. For example, a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines have been synthesized, with some compounds showing high potency against CDK4 with IC50 values in the nanomolar range. mdpi.com One such derivative, compound 21a, demonstrated an IC50 of 0.01 μM for CDK4. mdpi.com Another study introduced new quinazolinone scaffolds with acetamide (B32628) linkers as CDK4/6 inhibitors for breast cancer. nih.gov

Interactive Data Table: Kinase Inhibition by Quinazolin-4(1H)-one Derivatives

| Compound Type | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative 2i | CDK2 | 0.173 ± 0.012 | nih.gov |

| Quinazolin-4(3H)-one derivative 3i | CDK2 | 0.177 ± 0.032 | nih.gov |

| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline 21a | CDK4 | 0.01 | mdpi.com |

| 4-phenylquinazoline derivative 5 | BRD4 | 18.122 | cnr.it |

| Quinazolin-4(3H)-one derivative 2i | EGFR | 0.102 ± 0.014 | nih.gov |

| Quinazolin-4(3H)-one derivative 3i | EGFR | 0.097 ± 0.019 | nih.gov |

| Quinazolin-4(3H)-one derivative 2i | HER2 | 0.128 ± 0.016 | nih.gov |

| Quinazolin-4(3H)-one derivative 3i | HER2 | 0.181 ± 0.011 | nih.gov |

| Thioacetyl-benzohydrazide quinazolin-4-one 21 | VEGFR-2 | 4.6 ± 0.06 | nih.gov |

Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. A series of quinazolin-4-one derivatives have been identified as non-peptidic, noncovalent inhibitors of SARS-CoV-2 Mpro. Through a scaffold hopping strategy from baicalein, researchers discovered quinazolin-4-one-based inhibitors with potent activity. One such compound, C7, exhibited an IC50 of 0.085 ± 0.006 μM against SARS-CoV-2 Mpro and an EC50 of 1.10 ± 0.12 μM in a viral replication assay. mdpi.com X-ray co-crystal structures have revealed a non-covalent binding mechanism for these inhibitors. mdpi.com Another quinazoline derivative, QZ4, was identified to have an EC50 of approximately 6.5 µM against 3CLpro activity. researchgate.net

Interactive Data Table: SARS-CoV-2 Mpro Inhibition by Quinazolin-4(1H)-one Derivatives

| Compound | Target | IC50 (µM) | EC50 (µM) | Reference |

|---|---|---|---|---|

| C7 | SARS-CoV-2 Mpro | 0.085 ± 0.006 | 1.10 ± 0.12 | mdpi.com |

| QZ4 | SARS-CoV-2 3CLpro | - | ~6.5 | researchgate.net |

Metabolic Enzyme Modulation (e.g., α-Amylase, α-Glucosidase, COX enzymes, Tyrosinase)

Quinazolin-4(1H)-one derivatives also modulate the activity of various metabolic enzymes involved in a range of physiological processes.

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Dihydroquinazolin-4(1H)-one derivatives have shown significant inhibitory potential against both α-amylase and α-glucosidase, with some compounds exhibiting IC50 values in the micromolar range. nih.gov Kinetic studies have revealed a competitive mode of inhibition for α-amylase and a non-competitive mode for α-glucosidase. nih.gov Another study on quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties reported a potent α-glucosidase inhibitor with an IC50 of 14.4 µM, which is significantly more potent than the standard drug acarbose. bezmialem.edu.tr

Cyclooxygenase (COX) Enzymes: COX enzymes are key to the inflammatory pathway. Certain quinazolin-4-one derivatives have demonstrated anti-inflammatory effects. Molecular docking studies suggest that some of these compounds can be positioned within the active sites of COX-2, interacting with key residues like Arg121 and Tyr356, similar to the binding of ibuprofen.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry. Quinazolinone derivatives have been identified as tyrosinase inhibitors. For example, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) was found to be a mixed-type, reversible tyrosinase inhibitor with an IC50 of 103 ± 2 μM. nih.gov Another derivative, 2-(4-Fluorophenyl)-quinazolin-4(3H)-one, also showed inhibitory activity against tyrosinase with an IC50 of 120 ± 2 μM.

Interactive Data Table: Metabolic Enzyme Inhibition by Quinazolin-4(1H)-one Derivatives

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Dihydroquinazolin-4(1H)-one derivative | α-Amylase | 23.33 ± 0.02 | nih.gov |

| Dihydroquinazolin-4(1H)-one derivative | α-Glucosidase | 25.01 ± 0.12 | nih.gov |

| Quinazolin-4(3H)-one phenoxy-acetamide derivative 7b | α-Glucosidase | 14.4 ± 0.2 | bezmialem.edu.tr |

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | Tyrosinase | 103 ± 2 | nih.gov |

| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one | Tyrosinase | 120 ± 2 |

Polymerase and Topoisomerase Inhibition (e.g., PARP-1, Tubulin Polymerization, DNA gyrase, Cholinesterases)

Quinazolin-4(1H)-one derivatives also target enzymes involved in DNA replication, repair, and maintenance, as well as cytoskeletal dynamics.

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer therapy, especially in tumors with BRCA mutations. The 4-quinazolinone scaffold has been used as a bioisostere to the phthalazinone core of the known PARP inhibitor Olaparib. Several quinazolinone-based derivatives have shown potent PARP-1 inhibitory activity in the nanomolar range. For instance, one study reported a derivative with an IC50 of 27.89 nM, comparable to Olaparib. Another 4-hydroxyquinazoline (B93491) derivative, B1, exhibited an IC50 of 63.81 ± 2.12 nM against PARP1.

Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a well-established anticancer mechanism. Certain 2,3-dihydroquinazolin-4(1H)-one and 2-styrylquinazolin-4(3H)-one derivatives have been identified as potent inhibitors of tubulin polymerization, with some exhibiting sub-micromolar growth inhibition values. Molecular modeling studies have shown that these compounds can bind to the colchicine (B1669291) binding pocket of tubulin.

DNA Gyrase: DNA gyrase is a topoisomerase found in bacteria that is essential for DNA replication. Quinazolin-4(3H)-one derivatives have been reported as potential DNA gyrase inhibitors, making them candidates for new antimicrobial agents. Hybrid compounds combining the quinazolin-4(3H)-one nucleus with hydrazone or pyrazole (B372694) moieties have been designed to target this enzyme.

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease. Imines bearing a quinazolin-4(3H)-one scaffold have demonstrated potent inhibitory activity against both AChE and BChE, with Ki values in the nanomolar range. Dihydroquinazolin-4(1H)-one derivatives have also been evaluated as cholinesterase inhibitors, with some showing IC50 values in the micromolar range.

Interactive Data Table: Polymerase, Topoisomerase, and Cholinesterase Inhibition by Quinazolin-4(1H)-one Derivatives

| Compound Type | Target Enzyme | IC50 (µM) | Ki (nM) | Reference |

|---|---|---|---|---|

| Quinazolinone derivative 12c | PARP-1 | 0.02789 | - | |

| 4-Hydroxyquinazoline derivative B1 | PARP-1 | 0.06381 ± 0.00212 | - | |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 | Tubulin Polymerization | <0.05 (GI50) | - | |

| Imines bearing quinazolin-4(3H)-one 3j | AChE | - | 4.20 ± 0.15 | |

| Imines bearing quinazolin-4(3H)-one 3m | BChE | - | 1.22 ± 0.05 | |

| Dihydroquinazolin-4(1H)-one derivative 2 | AChE | 23.08 ± 0.03 | - | |

| Dihydroquinazolin-4(1H)-one derivative 4 | BChE | 27.57 ± 0.07 | - | |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f4 | DNA Gyrase | 0.31 | - | nih.gov |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f14 | DNA Gyrase | 0.28 | - | nih.gov |

Receptor Modulation and Signaling Pathway Interference

Beyond direct enzyme inhibition, quinazolin-4(1H)-one derivatives can also exert their biological effects by modulating the function of cellular receptors and interfering with their downstream signaling pathways.

G Protein-Coupled Receptor (GPCR) Interaction (e.g., mGlu7 receptor, Ghrelin Receptor)

G protein-coupled receptors are a large family of transmembrane receptors that play a role in numerous physiological processes and are major drug targets.

Metabotropic Glutamate Receptor 7 (mGlu7): The mGlu7 receptor is a GPCR implicated in various neurological and psychiatric disorders. A new class of 2,6-disubstituted (3H)-quinazolin-4-one derivatives has been identified as negative allosteric modulators (NAMs) of the mGlu7 receptor. One such compound, ALX-171, displayed an IC50 of 6.14 µM for mGlu7 and exhibited antipsychotic-like activity in animal models. mdpi.com

Ghrelin Receptor (GHS-R1a): The ghrelin receptor is involved in appetite regulation and glucose metabolism, making it a target for obesity and diabetes treatments. Piperidine-substituted quinazolinone derivatives have been identified as a new class of small-molecule antagonists of the ghrelin receptor (GHS-R1a). These compounds have been shown to suppress food intake and reduce body weight in vivo.

Interactive Data Table: GPCR Interaction by Quinazolin-4(1H)-one Derivatives

| Compound | Target Receptor | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| ALX-171 | mGlu7 | Negative Allosteric Modulator | 6.14 | mdpi.com |

| Piperidine-substituted quinazolinone derivatives | Ghrelin Receptor (GHS-R1a) | Antagonist | - |

Ion Channel Modulation (e.g., NMDA receptor, GABA-A receptor)

Currently, there is no specific scientific literature available that details the direct modulatory effects of this compound on ion channels such as the N-methyl-D-aspartate (NMDA) receptor or the gamma-aminobutyric acid type A (GABA-A) receptor. While the broader class of quinazolinone derivatives has been investigated for a range of neurological activities, which may involve ion channel interactions, specific data for this compound is not present in the available research.

Signal Transduction Pathway Analysis (e.g., cell cycle analysis)

Detailed studies on the effects of this compound on specific signal transduction pathways, including cell cycle analysis, have not been reported in the accessible scientific literature. Although various quinazolinone derivatives have been shown to influence cell cycle progression in cancer cell lines, no such data is currently available for this compound. nih.govnih.gov

Interactions with Biological Macromolecules Beyond Enzymes and Receptors

DNA Intercalation and Minor Groove Binding Studies (Inference from DNA-targeting activities)

There is no available research to suggest that this compound interacts with DNA through intercalation or minor groove binding. Studies of this nature have not been published for this specific compound.

Protein-Ligand Interaction Profiling (e.g., structural proteins)

Specific protein-ligand interaction profiles for this compound with structural proteins are not documented in the scientific literature. While some quinazolinone derivatives are known to interact with proteins like tubulin, there is no evidence to confirm such interactions for this compound. nih.gov

Cellular Mechanism of Action Studies (In Vitro Models, Excluding Clinical Data)

Cell Proliferation Inhibition

There is a lack of specific data on the cell proliferation inhibition activity of this compound in in vitro models. While numerous studies have demonstrated the antiproliferative effects of various substituted quinazolin-4(1H)-one derivatives against a range of cancer cell lines, no such studies have been published for this compound. nih.govnih.govnih.govresearchgate.netnih.gov

Modulation of Cellular Processes (e.g., apoptosis)

Quinazolin-4(1H)-one derivatives have been shown to influence fundamental cellular processes, most notably apoptosis and cell cycle progression. The induction of programmed cell death, or apoptosis, is a key mechanism for the anticancer activity of many chemotherapeutic agents.

Certain 2-phenylquinazolin-4(3H)-one derivatives have been identified as potent inducers of cell cycle arrest. ewha.ac.kr Studies on HeLa cells revealed that specific compounds in this class could halt the cell cycle in the G0/G1 phase. ewha.ac.kr This arrest prevents the cell from entering the DNA synthesis (S) phase, ultimately leading to apoptotic cell death. ewha.ac.kr

Further investigations into a series of 4-hydroxyquinazoline derivatives demonstrated a direct induction of apoptosis in cancer cell lines. mdpi.com For instance, compound B1, a phthalazin-1(2H)-one derivative, was shown to induce apoptosis in HCT-15 (colon cancer) and HCC1937 (breast cancer) cell lines in a concentration-dependent manner. mdpi.com At a concentration of 20 µM, this compound led to an apoptosis rate of 73.58% in HCT-15 cells and 53.14% in HCC1937 cells. mdpi.com This highlights the role of these compounds in activating the apoptotic cascade within cancer cells.

Table 1: Modulation of Cellular Processes by Quinazolinone Derivatives

| Compound Series | Cellular Process Modulated | Affected Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|---|

| 2-Phenylquinazolin-4(3H)-one derivatives | Cell Cycle Arrest | HeLa | Arrest in G0/G1 phase leading to apoptosis. | ewha.ac.kr |

| 4-Hydroxyquinazoline derivative (B1) | Apoptosis Induction | HCT-15, HCC1937 | Concentration-dependent increase in apoptosis rates. | mdpi.com |

Differential Activity in Various Cell Lines

A significant feature of quinazolin-4(1H)-one derivatives is their differential activity across a range of cell lines, including various cancer types and normal cell lines. This selectivity is crucial for developing targeted therapies.

A broad screening of 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one analogues against a panel of ten human cancer cell lines revealed them to be broad-spectrum cytotoxic compounds. nih.gov For example, the phenyl analogue 15 and tolyl analogue 16 showed good activities with GI₅₀ values ranging from 1.3 µM to 4.0 µM in the MCF-7 breast cancer cell line. nih.gov In another study, thirty 2-phenylquinazolin-4(3H)-one derivatives were tested against five human tumor cell lines, with several compounds showing high cytotoxic activity. ewha.ac.kr Notably, compound 6c was highly cytotoxic against all tested cell lines, with its inhibitory activity against HeLa cells surpassing that of the standard drug adriamycin. ewha.ac.kr

The differential effect is also evident in prostate cancer cell lines. Seven synthesized 2,3-dihydroquinazolin-4(1H)-one analogues were evaluated against PC3 and DU145 prostate cancer cells, showing varied antiproliferative activities. researchgate.net Similarly, a series of 4-hydroxyquinazoline derivatives displayed potent anti-proliferative activities against HCT-15 and HCC1937 cell lines, with compound B1 showing higher potency than the PARP inhibitor Olaparib. mdpi.com Importantly, this compound exhibited good selectivity, showing no significant toxicity to normal VERO cells, a kidney cell line from an African Green monkey. mdpi.comnih.gov

Table 2: Interactive Data on Differential Activity of Quinazolinone Derivatives in Various Cell Lines

| Compound Class | Specific Compound | Cell Line | Cell Type | Activity Metric (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one | Phenyl analogue 15 | MCF-7 | Breast Cancer | 1.3 | nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-one | Tolyl analogue 16 | MCF-7 | Breast Cancer | 4.0 | nih.gov |

| 2-Phenylquinazolin-4(3H)-one | Compound 6c | HeLa | Cervical Cancer | More potent than Adriamycin | ewha.ac.kr |

| 4-Hydroxyquinazoline | Compound B1 | HCT-15 | Colon Cancer | 2.89 ± 0.78 | mdpi.com |

| 4-Hydroxyquinazoline | Compound B1 | HCC1937 | Breast Cancer | 3.26 ± 0.38 | mdpi.com |

| 4-Hydroxyquinazoline | Compound B1 | MDA-MB-231 | Breast Cancer | Potent Inhibition | mdpi.com |

| 4-Hydroxyquinazoline | Olaparib (Reference) | HCT-15 | Colon Cancer | 45.53 ± 3.13 | mdpi.com |

| 4-Hydroxyquinazoline | Olaparib (Reference) | HCC1937 | Breast Cancer | 37.07 ± 1.89 | mdpi.com |

| 2,3-Dihydroquinazolin-4(1H)-one | Compound C5 | PC3 | Prostate Cancer | Antiproliferative | researchgate.net |

| 2,3-Dihydroquinazolin-4(1H)-one | Compound C5 | DU145 | Prostate Cancer | Antiproliferative | researchgate.net |

Antimicrobial Action Mechanisms

Quinazolin-4(1H)-one derivatives exhibit a range of antimicrobial activities against both bacteria and fungi. The mechanisms underlying these effects are diverse and involve the targeting of essential cellular structures and biosynthetic pathways. While some antibiotic classes are well-known for specific mechanisms like inhibiting cell wall or nucleic acid synthesis, the action of quinazolinones can be multifaceted, sometimes targeting virulence factors like biofilms rather than causing direct cell death. nih.gov

The bacterial cell wall is a critical structure for maintaining cell integrity and is a primary target for many successful antibiotics, such as β-lactams and glycopeptides. nih.gov This wall, primarily composed of peptidoglycan, provides rigidity and protects the bacterium from osmotic lysis. nih.gov Inhibition of any step in the complex biosynthesis of peptidoglycan weakens the cell wall, leading to cell death, making it an attractive strategy for antibiotic development. frontiersin.org

While inhibition of cell wall synthesis is a proven antibacterial strategy, direct evidence linking this compound and its close derivatives to this specific mechanism is not extensively documented in the available literature. Research on novel quinazolinone-based antibacterial agents often highlights other mechanisms, such as the inhibition of bacterial communication systems (quorum sensing) and biofilm formation, which are considered anti-virulence strategies that may impose less selective pressure for resistance compared to bactericidal antibiotics. nih.gov

The processes of DNA replication and RNA transcription are fundamental to bacterial survival and proliferation, making them excellent targets for antimicrobial agents. youtube.com Antibiotics that interfere with these pathways can effectively halt bacterial growth and lead to cell death. youtube.com For example, some agents work by disrupting the helical structure of DNA, exposing it to fragmentation, while others can inhibit the enzymes responsible for synthesizing RNA. youtube.com

Although disrupting nucleic acid synthesis is a known mechanism of action for some classes of antibiotics, specific studies demonstrating that this compound acts primarily through this pathway are not prominent. The antimicrobial profile of quinazolinone derivatives is broad, and their activity may stem from different or multiple mechanisms. For instance, some newly synthesized quinazolin-4-ones have shown broad-spectrum antimicrobial potential, but their precise mode of action at the DNA/RNA level requires further detailed investigation. nih.gov

The mechanisms by which quinazolin-4(1H)-one derivatives inhibit fungal growth can involve targeting structures and pathways unique to fungi. One of the most critical targets in antifungal therapy is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047). mdpi.com Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. mdpi.com Inhibition of the ergosterol biosynthesis pathway is the mechanism of action for the widely used azole antifungal drugs. mdpi.com

Another key mechanism involves the disruption of biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antimicrobial agents. Some quinazolinone derivatives have demonstrated potent anti-biofilm activity against pathogenic fungi like Candida albicans. nih.gov A more recent and promising target is the enzyme GWT1, which is part of the glycosylphosphatidylinositol (GPI) anchor synthesis pathway. d-nb.info GPI anchors are essential for attaching a wide variety of proteins to the fungal cell surface, which are crucial for fungal growth and virulence. d-nb.info Inhibition of GWT1 represents a novel and effective strategy for combating fungal infections. d-nb.info

Future Perspectives and Emerging Avenues in 2 Cyclohexyl 1 Phenylquinazolin 4 1h One Research

Development of Advanced Synthetic Methodologies for Complex Quinazolinone Analogues

The synthesis of quinazolinone derivatives has evolved significantly beyond classical condensation methods, which often required harsh conditions and resulted in low yields. nih.gov Future research will increasingly focus on the development of more sophisticated, efficient, and sustainable synthetic strategies to generate structurally diverse analogues of 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one. These advanced methodologies are crucial for building libraries of complex molecules necessary for robust structure-activity relationship (SAR) studies. tandfonline.com

Modern approaches that are gaining traction include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions have become a versatile tool for constructing the quinazolinone core and for its further functionalization. researchgate.net For instance, palladium-catalyzed three-component reactions involving 2-aminobenzamides, aryl halides, and an isocyanide insertion offer an operationally simple route to 2,3-disubstituted quinazolin-4(3H)-ones. acs.org Similarly, copper-catalyzed methods are emerging as a cost-effective and environmentally benign alternative for C-N bond formation in quinazolinone synthesis. organic-chemistry.org These methods could be adapted to introduce a variety of substituents at the phenyl and cyclohexyl positions of the target molecule.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has proven to be a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. nih.govfrontiersin.org The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride (B1165640), an amine, and an orthoester can be achieved in minutes under microwave conditions, a significant improvement over classical heating. rsc.org This high-throughput potential is invaluable for rapidly generating diverse libraries of analogues. researchgate.net

Organocatalysis: Moving towards greener chemistry, organocatalytic methods provide a metal-free alternative, reducing the risk of toxic metal contamination in final products. nih.gov Acid catalysts like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can promote efficient cyclization reactions to form the quinazolinone scaffold under mild conditions. frontiersin.orgnih.gov These strategies offer a sustainable pathway for the large-scale synthesis of complex quinazolinone derivatives. researchgate.net

Multi-Component and One-Pot Reactions: The convergence of multiple reaction steps into a single operationally simple procedure enhances efficiency and reduces waste. One-pot syntheses of 2,3-disubstituted quinazolinones are being developed that proceed via tandem reactions, such as the condensation of isatoic anhydride with amines and aldehydes. rsc.orgijarsct.co.in

Table 1: Comparison of Advanced Synthetic Methodologies for Quinazolinone Analogues

| Methodology | Key Advantages | Catalyst/Conditions | Relevance to this compound | Reference(s) |

|---|---|---|---|---|

| Palladium-Catalyzed Synthesis | High efficiency, good functional group tolerance, operational simplicity. | PdCl₂, Pd(dppf)Cl₂, etc. | Efficient construction of the 2,3-disubstituted core. | nih.govacs.orgmdpi.com |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, increased yields, green chemistry. | Microwave irradiation (e.g., 140-150 °C). | Rapid generation of diverse analogues for screening. | nih.govfrontiersin.orgrsc.orgsci-hub.cat |

| Organocatalytic Synthesis | Metal-free, environmentally benign, mild conditions. | p-TSA, TFA, Acetic Acid. | Sustainable and scalable production. | nih.govfrontiersin.orgnih.govresearchgate.net |

| One-Pot/Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. | Catalyst and solvent-free conditions, or mild catalysts. | Efficient assembly of complex structures from simple precursors. | rsc.orgijarsct.co.in |

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery

Future applications in quinazolinone research include:

Predictive Modeling: Machine learning models, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, bioactivity, and potential toxicity of novel quinazolinone analogues before they are synthesized. astrazeneca.com This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired characteristics. mednexus.org For the quinazolinone scaffold, this could involve generating analogues of this compound that are optimized for binding to a specific biological target while maintaining favorable drug-like properties.

Computer-Aided Synthesis Planning (CASP): AI tools are being developed to devise the most efficient synthetic routes for complex molecules. nih.gov By analyzing vast databases of chemical reactions, these programs can suggest step-by-step pathways to synthesize novel quinazolinone derivatives, accelerating the "make" phase of the drug discovery cycle. nih.gov

Drug Repurposing: AI algorithms can analyze extensive biological and clinical datasets to identify new therapeutic uses for existing drugs. researchgate.net This could uncover unexpected applications for known quinazolinone compounds by identifying new drug-target-disease relationships.

Exploration of Novel Biological Targets and Therapeutic Applications (mechanistic)

While quinazolinones are well-known for their anticancer properties, particularly as kinase inhibitors, the future lies in exploring a wider array of biological targets to unlock new therapeutic applications. semanticscholar.orgcitedrive.commdpi.comnih.gov The structural features of this compound make it a candidate for investigation against a variety of targets.

Emerging areas of mechanistic exploration include:

Anticancer Therapies Beyond Kinase Inhibition:

Tubulin Polymerization: Certain quinazolinone derivatives act as microtubule disruptors by inhibiting tubulin polymerization, a critical process for cell division in cancer cells. mdpi.com This mechanism is distinct from many existing anticancer drugs and represents a promising avenue for development. mdpi.com

Apoptosis Induction: Researchers are designing quinazolinone hybrids that can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR) or by targeting specific signaling pathways that lead to cell death. researchgate.netnih.gov

Anti-Angiogenesis: Some quinazolinone compounds have been shown to inhibit angiogenesis—the formation of new blood vessels that tumors need to grow—by reducing the expression of key growth factors like VEGF. nih.govmdpi.com

Antimicrobial and Antiparasitic Agents: The quinazolinone scaffold is being investigated for its potential to combat infectious diseases. nih.gov Novel derivatives have shown activity against various bacteria and fungi. mdpi.comresearchgate.net For instance, specific quinazolines have been identified as inhibitors of fungal group II intron splicing, a novel and specific antifungal target. acs.org

Neurodegenerative and Inflammatory Diseases: The diverse biological activities of quinazolinones extend to conditions like Alzheimer's disease and inflammation. tandfonline.comresearchgate.net Derivatives have been synthesized that show potent inhibition of enzymes like acetylcholinesterase (AChE) and cyclooxygenase (COX), which are relevant targets in these diseases. tandfonline.com

Anticonvulsant Activity: 2,3-disubstituted-4-(3H) quinazolinone derivatives have been evaluated for their anticonvulsant properties, with some compounds showing potent activity in preclinical models. mdpi.com

Table 2: Emerging Biological Targets for Quinazolinone Derivatives

| Biological Target/Mechanism | Therapeutic Application | Significance | Reference(s) |

|---|---|---|---|